(3S)-4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3-selanylbenzo[b]furans, has been reported. A protocol was developed for the synthesis of these compounds mediated by the SelectFluor® reagent, providing a greener alternative to generate 3-substituted-benzo[b]furans via a metal-free procedure under mild conditions . Another method involves a facile, efficient, and metal-free one-flask approach to diversely substituted furans from easily accessible 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones .Chemical Reactions Analysis
Furan and its derivatives undergo various chemical reactions. For instance, a metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones has been reported . Furan can also be synthesized from the vapor phase decarboxylation of furfural in the presence of palladium and charcoal .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine:
Pharmaceutical Development
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a valuable compound in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the creation of novel therapeutic agents targeting various diseases, including neurological disorders and cancer. Researchers are exploring its use in synthesizing compounds that can modulate specific biological pathways, offering new avenues for treatment .
Neurotransmitter Research
This compound is also significant in the study of neurotransmitters. Its structural similarity to certain neurotransmitter analogs makes it useful in investigating the mechanisms of neurotransmission and receptor binding. By modifying its structure, scientists can develop new tools to study the function and regulation of neurotransmitters in the brain, which is crucial for understanding mental health disorders .
Chemical Biology
In chemical biology, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine serves as a probe to study biological systems. Its ability to interact with specific proteins and enzymes allows researchers to map out biochemical pathways and identify potential targets for therapeutic intervention. This application is particularly important for elucidating the complex interactions within cells and developing targeted treatments .
Synthetic Chemistry
The compound’s unique chemical properties make it a valuable intermediate in synthetic chemistry. It can be used to construct more complex molecules through various chemical reactions, such as coupling and cyclization. This versatility enables the synthesis of a wide range of compounds with potential applications in materials science, pharmaceuticals, and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is utilized to design and optimize new drug candidates. Its incorporation into molecular frameworks can enhance the pharmacokinetic and pharmacodynamic properties of potential drugs. Researchers focus on modifying its structure to improve efficacy, reduce toxicity, and increase bioavailability .
properties
IUPAC Name |
(3S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQJRPFPRCBKNR-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262728 | |
Record name | (3S)-4-Fluoro-2,3-dihydro-3-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1213519-46-0 | |
Record name | (3S)-4-Fluoro-2,3-dihydro-3-benzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1213519-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-4-Fluoro-2,3-dihydro-3-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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